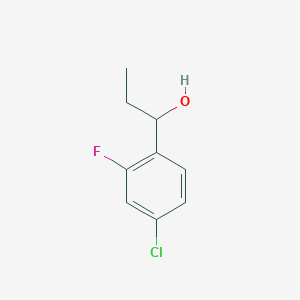

1-(4-Chloro-2-fluorophenyl)propan-1-ol

Description

1-(4-Chloro-2-fluorophenyl)propan-1-ol is a secondary alcohol characterized by a propan-1-ol backbone substituted with a 4-chloro-2-fluorophenyl group. Its molecular formula is C₉H₉ClFO, with a molecular weight of approximately 201.62 g/mol (calculated).

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJICBFLMMWAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-2-fluorophenyl)propan-1-ol is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural characteristics, including the presence of halogen substituents, contribute to its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClF, with a molecular weight of approximately 188.63 g/mol. The compound features a propanol moiety linked to a chlorinated and fluorinated phenyl ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Interaction : The compound may inhibit or activate certain enzymes, thereby altering metabolic pathways. This modulation can affect various biochemical processes within cells.

- Receptor Binding : It may bind to receptors, triggering signal transduction pathways that influence cellular responses .

Biological Activity Overview

Research indicates that compounds related to this compound exhibit promising biological activities, particularly antimicrobial properties. Novel derivatives synthesized from this compound have been evaluated for their efficacy against various microbial strains, suggesting potential applications in pharmaceuticals.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was found to enhance the binding affinity to bacterial enzymes, leading to increased efficacy.

- Enzyme Inhibition Studies : Research indicated that this compound acts as a selective inhibitor for certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit key enzymes in the glycolytic pathway, which could have implications for cancer treatment by reducing energy supply to rapidly dividing cells .

- In Vivo Studies : In vivo experiments demonstrated that compounds derived from this compound exhibited significant tumor growth inhibition in animal models. These findings suggest potential therapeutic applications in oncology.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly impact physicochemical properties and reactivity. Key comparisons include:

Analysis :

- Electronic Effects: The 4-chloro-2-fluoro substitution in the target compound creates a meta-directing, electron-withdrawing environment, contrasting with the electron-donating dimethylamino group in 1-(4-(dimethylamino)phenyl)propan-1-ol. This difference influences reactivity in electrophilic substitutions or catalytic reductions .

Functional Group Variations

Comparisons with compounds bearing modified backbones or additional functional groups:

Analysis :

- Chirality: The target compound’s alcohol group at C1 creates a chiral center, similar to 1-(4-chlorophenyl)-2-(methylamino)propan-1-ol, which requires enantiomeric resolution techniques like capillary electrochromatography (CEC) for purity analysis .

Analysis :

- Grignard Reactions: Widely used for propanol derivatives, as seen in 1-(4-(dimethylamino)phenyl)propan-1-ol synthesis. The target compound likely follows a similar pathway, involving a phenyl magnesium bromide intermediate .

- Enzymatic Resolution : For chiral analogs like 3-chloro-1-(thiophen-2-yl)propan-1-ol, lipase CAL B is employed to achieve high enantiomeric excess (e.e.), a method applicable to the target compound if chirality is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.